molecular formula C16H18N2O3 B11677860 2-methyl-N'-[(E)-(4-propoxyphenyl)methylidene]furan-3-carbohydrazide

2-methyl-N'-[(E)-(4-propoxyphenyl)methylidene]furan-3-carbohydrazide

Cat. No.: B11677860
M. Wt: 286.33 g/mol
InChI Key: ABLOXAPVZQVRSK-GZTJUZNOSA-N
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Description

2-methyl-N’-[(E)-(4-propoxyphenyl)methylidene]furan-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with most transition metal ions. This compound, in particular, is derived from furan-3-carbohydrazide and 4-propoxybenzaldehyde, and it exhibits interesting chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-[(E)-(4-propoxyphenyl)methylidene]furan-3-carbohydrazide typically involves the condensation reaction between 2-methylfuran-3-carbohydrazide and 4-propoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-[(E)-(4-propoxyphenyl)methylidene]furan-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the starting hydrazide and aldehyde.

Scientific Research Applications

2-methyl-N’-[(E)-(4-propoxyphenyl)methylidene]furan-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N’-[(E)-(4-propoxyphenyl)methylidene]furan-3-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes or DNA, leading to various biological effects. The compound’s hydrazone moiety allows it to act as a chelating agent, binding to metal ions and altering their reactivity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

2-methyl-N’-[(E)-(4-propoxyphenyl)methylidene]furan-3-carbohydrazide is unique due to its specific structural features, such as the furan ring and the propoxyphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

2-methyl-N-[(E)-(4-propoxyphenyl)methylideneamino]furan-3-carboxamide

InChI

InChI=1S/C16H18N2O3/c1-3-9-21-14-6-4-13(5-7-14)11-17-18-16(19)15-8-10-20-12(15)2/h4-8,10-11H,3,9H2,1-2H3,(H,18,19)/b17-11+

InChI Key

ABLOXAPVZQVRSK-GZTJUZNOSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=C(OC=C2)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)C2=C(OC=C2)C

Origin of Product

United States

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